Fraxetin

Catalog No.
S528483
CAS No.
574-84-5
M.F
C10H8O5
M. Wt
208.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fraxetin

CAS Number

574-84-5

Product Name

Fraxetin

IUPAC Name

7,8-dihydroxy-6-methoxychromen-2-one

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

InChI

InChI=1S/C10H8O5/c1-14-6-4-5-2-3-7(11)15-10(5)9(13)8(6)12/h2-4,12-13H,1H3

InChI Key

HAVWRBANWNTOJX-UHFFFAOYSA-N

SMILES

O=C1C=CC2=C(O1)C(O)=C(O)C(OC)=C2

Solubility

Soluble in DMSO.

Synonyms

6-methoxy-7,8-dihydroxycoumarin, fraxetin

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O

Description

The exact mass of the compound Fraxetin is 208.03717 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of hydroxycoumarin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant and Anti-inflammatory Properties

Research suggests that fraxetin possesses antioxidant and anti-inflammatory properties. Studies have shown its ability to scavenge free radicals, which can damage cells and contribute to various chronic diseases. Additionally, fraxetin may help reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response [].

These properties are being explored in the context of diseases like neurodegenerative disorders (Alzheimer's and Parkinson's disease) and cardiovascular diseases, where oxidative stress and inflammation play a significant role [, ].

Antibacterial Activity

Studies have investigated the potential of fraxetin for its antibacterial properties. Some research suggests that fraxetin can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This makes it a promising candidate for the development of novel antibiotics to combat the growing problem of antibiotic resistance.

Other Potential Applications

Scientific research is exploring fraxetin's potential applications in various other areas. These include:

  • Bone health: Studies suggest fraxetin may stimulate bone formation and could be beneficial for bone-related diseases like osteoporosis [].
  • Cancer: Some research indicates fraxetin's potential to inhibit the growth and spread of cancer cells. However, more research is needed to understand its efficacy and safety in cancer treatment.

Fraxetin is an O-methylated coumarin, a chemical class known for various biological activities []. It's found in plants like Fraxinus rhynchophylla (Chinese ash) and Datura stramonium (jimsonweed seeds) []. Its glucoside form, fraxin, is also present in some plants []. Fraxetin has attracted scientific interest due to its potential antioxidant, anti-inflammatory, and neuroprotective properties [].


Molecular Structure Analysis

Fraxetin's molecular structure (C10H8O5) features a fused benzene ring with a lactone group and two hydroxyl (OH) groups at positions 7 and 8. It also has a methoxy (OCH3) group at position 6 []. This structure contributes to its various functionalities. The hydroxyl groups can form hydrogen bonds with other molecules, while the methoxy group may influence its solubility and interaction with biological systems [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.2

Exact Mass

208.03717

Appearance

Solid powder

Melting Point

231.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CD3GD44O3K

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

574-84-5

Wikipedia

Fraxetin

Dates

Modify: 2023-08-15
1: Xia YL, Liang SC, Zhu LL, Ge GB, He GY, Ning J, Lv X, Ma XC, Yang L, Yang SL. Identification and characterization of human UDP-glucuronosyltransferases responsible for the glucuronidation of fraxetin. Drug Metab Pharmacokinet. 2014;29(2):135-40. Epub 2013 Sep 10. PubMed PMID: 24025985.

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